molecular formula C10H16N2O3 B2950313 Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate CAS No. 2287287-06-1

Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate

Cat. No.: B2950313
CAS No.: 2287287-06-1
M. Wt: 212.249
InChI Key: SRSZWOAXFNHHFG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate is a chemical compound with a complex structure that includes an oxazole ring, an aminoethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, leading to various biological effects. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group also influences its reactivity and stability.

Properties

IUPAC Name

tert-butyl 3-(1-aminoethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-6(11)8-7(5-14-12-8)9(13)15-10(2,3)4/h5-6H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSZWOAXFNHHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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